
Tenofovir hydrate
Vue d'ensemble
Description
Tenofovir hydrate est un analogue diester nucléotidique acyclique de la monophosphate d'adénosine. Il est principalement utilisé comme agent antiviral, en particulier dans le traitement du VIH et de l'hépatite B chronique. This compound est connu pour son efficacité élevée et sa toxicité relativement faible par rapport à d'autres agents antiviraux .
Applications De Recherche Scientifique
Antiviral Properties
Tenofovir hydrate is primarily recognized for its antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleotide reverse transcriptase inhibitor (NRTI), it disrupts viral replication by inhibiting the reverse transcriptase enzyme, which is crucial for viral RNA conversion into DNA.
Formulation Innovations
Recent advancements in drug formulation have enhanced the delivery and efficacy of this compound. Notably, the development of ProTide technology has led to the creation of tenofovir alafenamide (TAF), a more potent prodrug with improved pharmacokinetic properties.
ProTide Technology
- Extended Release: Studies indicate that formulations such as NM1TFV and NM2TFV can sustain therapeutic levels of TFV-DP for extended periods, allowing for less frequent dosing .
- Improved Bioavailability: TAF demonstrates higher potency and a better safety profile compared to tenofovir disoproxil fumarate (TDF), making it a preferred option in clinical settings .
Clinical Applications
The clinical applications of this compound are extensive, particularly in HIV prevention strategies such as pre-exposure prophylaxis (PrEP) and treatment regimens for chronic HBV infections.
Pre-Exposure Prophylaxis (PrEP)
- Efficacy: Clinical trials have demonstrated that daily oral tenofovir-based regimens significantly reduce the risk of HIV transmission among high-risk populations .
- Formulation Variability: The effectiveness of topical formulations like tenofovir gel has been variable due to adherence issues; however, pharmacokinetic studies suggest timing of application relative to sexual activity can influence drug levels .
Treatment of Chronic Hepatitis B
- Long-term Safety: Tenofovir has been shown to be well-tolerated in patients with chronic HBV, with low rates of drug-related discontinuation observed over extended periods .
Case Studies and Research Findings
A variety of studies have documented the effectiveness and safety of this compound in different populations.
Mécanisme D'action
Target of Action
Tenofovir hydrate primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV, as it converts the virus’s RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Once activated by bi-phosphorylation, tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . Tenofovir competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination .
Biochemical Pathways
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It is determined as an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .
Pharmacokinetics
Tenofovir’s pharmacokinetics have been evaluated following intravenous infusion over 60 minutes at two dose levels (1 and 3 mg/kg/day) in a phase I/II dose-escalation monotherapy study in 20 HIV-infected patients . On average, renal clearance has been estimated to be approximately 160 ml/h/kg (approximately 210 ml/min), which is in excess of the glomerular filtration rate .
Result of Action
Tenofovir has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In phase 3 clinical trials, tenofovir presented a similar efficacy than efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .
Action Environment
These two formulations have very different pharmacokinetics, which seem to affect their efficacy and safety . Environmental factors such as the patient’s diet can influence the bioavailability of tenofovir .
Analyse Biochimique
Biochemical Properties
Tenofovir hydrate is an acyclic nucleotide diester analog of adenosine monophosphate . It presents a phosphate group bound to the nitrogenous base, making it an actual nucleotide analog . The activation of tenofovir is performed by a bi-phosphorylation which forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .
Cellular Effects
This compound has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus . It is highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .
Molecular Mechanism
Once activated, this compound acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis . All these activities are attained by its competition with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .
Temporal Effects in Laboratory Settings
Chronic administration of this compound to adult Wistar rats resulted in proximal tubular damage, proximal tubular dysfunction, and extensive proximal tubular mitochondrial injury . A 50% increase in protein carbonyl content was observed in the kidneys of TDF treated rats as compared with the control .
Dosage Effects in Animal Models
Administration of high doses of this compound has been reported to produce bone toxicity reported as osteomalacia and reduced bone mineral density and to produce some degree of renal toxicity .
Metabolic Pathways
This compound activation is performed by a bi-phosphorylation which in order forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .
Transport and Distribution
This compound, as the active moiety, presents a very low bioavailability when orally administered . Hence, the administration of this active agent is required to be under its two prodrug forms, tenofovir disoproxil and tenofovir alafenamide . This reduced absorption is suggested to be related to the presence of two negative charges among its structure .
Subcellular Localization
The isoform AK2 is known to be localized in the mitochondrial intermembrane space and to catalyze this compound phosphorylation in a more efficient manner than its cytoplasmic counterpart AK1 .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de tenofovir hydrate implique plusieurs étapes, en commençant par des précurseurs acycliques. Une méthode efficace inclut l'utilisation de diaminomalononitrile comme matière de départ, suivie d'un protocole en quatre étapes pour produire du tenofovir. Cette méthode permet une intégration verticale et un rendement amélioré par rapport aux méthodes traditionnelles .
Méthodes de Production Industrielle : La production industrielle de this compound implique souvent l'utilisation de la chromatographie liquide haute performance (HPLC) et d'autres techniques avancées pour garantir la pureté et l'efficacité. Le processus comprend généralement la préparation d'intermédiaires, tels que le fumarate de tenofovir disoproxil, qui est ensuite converti en this compound .
Analyse Des Réactions Chimiques
Types de Réactions : Tenofovir hydrate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son activation et son efficacité en tant qu'agent antiviral.
Réactifs et Conditions Courants :
Oxydation : Implique souvent l'utilisation d'oxydants comme le peroxyde d'hydrogène.
Réduction : Utilise généralement des agents réducteurs tels que le borohydrure de sodium.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent le tenofovir diphosphate, qui est la forme active du médicament qui inhibe la réplication virale .
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Médecine : Largement utilisé dans le traitement du VIH et de l'hépatite B chronique.
Industrie : Employé dans le développement de formulations antivirales et comme étalon dans les processus de contrôle qualité.
5. Mécanisme d'Action
This compound exerce ses effets antiviraux en inhibant l'activité de la transcriptase inverse virale. Une fois activé par bi-phosphorylation, il entre en compétition avec le substrat naturel, la désoxyadénosine 5'-triphosphate, et provoque la terminaison de la chaîne d'ADN. Cela empêche la réplication de l'ADN viral, inhibant ainsi la prolifération du virus .
Composés Similaires :
Fumarate de tenofovir disoproxil : Une prodrogue de tenofovir qui est largement utilisée dans les thérapies combinées pour le VIH et l'hépatite B.
Tenofovir alafénamide : Une autre prodrogue de tenofovir avec des profils de sécurité rénale et osseuse améliorés par rapport au fumarate de tenofovir disoproxil.
Unicité : this compound est unique par son efficacité élevée et sa toxicité relativement faible. Comparé au fumarate de tenofovir disoproxil et au tenofovir alafénamide, le this compound a une voie d'activation plus simple et est moins susceptible de provoquer des effets indésirables liés à la santé rénale et osseuse .
Comparaison Avec Des Composés Similaires
Tenofovir disoproxil fumarate: A prodrug of tenofovir that is widely used in combination therapies for HIV and hepatitis B.
Tenofovir alafenamide: Another prodrug of tenofovir with improved renal and bone safety profiles compared to tenofovir disoproxil fumarate.
Uniqueness: Tenofovir hydrate is unique in its high efficacy and relatively low toxicity. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, this compound has a more straightforward activation pathway and is less likely to cause adverse effects related to renal and bone health .
Activité Biologique
Tenofovir hydrate, a nucleotide analog of adenosine 5′-monophosphate, is primarily recognized for its antiviral properties against HIV and hepatitis B virus (HBV). It is available in various formulations, notably as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which enhance its bioavailability and therapeutic efficacy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
Tenofovir functions as an acyclic nucleoside phosphonate that inhibits viral replication through several mechanisms:
- Inhibition of Reverse Transcriptase : Tenofovir competes with deoxyadenosine 5'-triphosphate for incorporation into viral DNA, leading to chain termination during reverse transcription .
- Activation : Upon administration, tenofovir is converted into its active form, tenofovir diphosphate, through a process known as bi-phosphorylation. This active metabolite is responsible for inhibiting both HIV and HBV polymerases .
- Low Affinity for Cellular DNA Polymerase : Tenofovir exhibits minimal interaction with human DNA polymerases, reducing the risk of toxicity to host cells .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Bioavailability | Low when administered orally |
Volume of Distribution | 0.813 L/kg |
Protein Binding | ~7.2% |
Half-life | Approximately 32 hours |
Clearance | 210 ml/min (normal renal function) |
Elimination Route | Primarily renal (tubular secretion) |
Tenofovir's poor oral bioavailability necessitates the use of prodrugs like TDF and TAF to enhance absorption and therapeutic effectiveness .
Antiviral Activity
Clinical studies have demonstrated that tenofovir disoproxil fumarate shows comparable antiviral activity to other antiretroviral agents. In treatment-naïve HIV patients, TDF has been shown to achieve significant reductions in plasma viral loads . A study involving 10 individuals treated with TDF monotherapy reported a rapid decline in HIV-1 RNA levels within 21 days .
Efficacy in Hepatitis B
In patients with chronic hepatitis B, tenofovir treatment has resulted in undetectable viral DNA levels after one year of therapy. This efficacy has been observed even in patients with high baseline viral loads .
Comparative Studies
A comparative analysis between TDF and TAF indicated that TAF has a superior safety profile with reduced incidences of renal impairment and bone mineral density loss compared to TDF . The following table summarizes key findings from clinical trials comparing TDF and TAF:
Parameter | TDF | TAF |
---|---|---|
Renal Toxicity Incidence | Higher (up to 3%) | Lower |
Bone Mineral Density Loss | Significant | Minimal |
Viral Suppression Rates | Comparable | Comparable |
Safety Profile
Despite its efficacy, this compound is associated with certain adverse effects:
- Renal Toxicity : Acute kidney injury (AKI) has been reported in a subset of patients receiving TDF. Monitoring renal function is crucial during treatment .
- Bone Density Loss : Long-term use of TDF has been linked to decreases in bone mineral density, raising concerns about osteopenia or osteoporosis .
Case Studies
- Case Study on Renal Impairment : A cohort study indicated that among patients treated with TDF, approximately 10% experienced renal impairment characterized by elevated serum creatinine levels. Discontinuation of therapy led to recovery in most cases .
- Long-term Efficacy Study : In a long-term follow-up study involving HIV-infected individuals on TAF-containing regimens, participants exhibited sustained viral suppression with minimal adverse effects on renal function compared to those on TDF .
Propriétés
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIEAOMWQJGBW-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206184-49-8 | |
Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 206184-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.